molecular formula C₁₆H₃₄N₇NaO₁₄S₃ B131444 Cefminox sodium CAS No. 75498-96-3

Cefminox sodium

カタログ番号 B131444
CAS番号: 75498-96-3
分子量: 541.6 g/mol
InChIキー: SBIDXLKJYJVQOE-YNJMIPHHSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefminox sodium (CMNX) is a semisynthetic cephamycin antibiotic with a broad spectrum of antibacterial activity, including effectiveness against various bacterial species such as Haemophilus influenzae, Serratia marcescens, and Citrobacter freundii. It has been shown to have marked resistance to beta-lactamase, which enhances its therapeutic potential. CMNX is particularly noted for its higher activity in vivo compared to in vitro, making it a valuable drug for treating conditions like acute peritonitis and prostatic hyperplasia, whether inflammation is present or not .

Synthesis Analysis

The synthesis of this compound involves multiple steps, including substitution, acylation, deprotection, and further substitution reactions. A new related substance of this compound was synthesized starting from a benzhydryl derivative and methanthiol, with the final structure confirmed by 1H NMR and mass spectrometry (MS). This process highlights the complexity of synthesizing cephamycin antibiotics and the importance of identifying and characterizing impurities that may arise during the synthesis .

Molecular Structure Analysis

This compound's molecular structure includes a D-amino acid moiety derived from D-cysteine at the C-7B side chain, which contributes to its strong bactericidal activity. This structure is believed to enable a dual action mechanism, which is reflected in its potent activity in suppressing bacterial regrowth and its effectiveness in vivo .

Chemical Reactions Analysis

The chemical stability and reactions of this compound have been studied in various contexts. For instance, it has been found to be compatible and stable when mixed with pefloxacin in 0.9% sodium chloride injection for up to 6 hours at room temperature, which is important for clinical applications where combination therapy is required . Additionally, the drug's interaction with CO2 and relative humidity has been investigated, although this was in the context of a different sodium salt, celecoxib sodium, which showed a rapid and reversible change in hydration state with varying humidity .

Physical and Chemical Properties Analysis

This compound's physical and chemical properties have been extensively studied to ensure its efficacy and safety as a pharmaceutical agent. Techniques such as high-performance liquid chromatography (HPLC) have been employed to determine related substances and their content in this compound for injection, confirming the method's simplicity, reproducibility, and suitability for quality control . High molecular exclusion chromatography (HPSEC) has also been used to separate and quantify polymers in this compound, demonstrating the method's effectiveness in ensuring the purity of the drug . Furthermore, the safety profile of this compound has been evaluated through postmarketing surveillance, revealing a low incidence of side effects and no specific adverse effects in elderly patients or children .

科学的研究の応用

Characterization and Impurity Analysis

  • Impurity Characterization : Cefminox sodium's impurities and isomers have been studied extensively. In a 2018 study, thirteen unknown impurities and isomers were separated and characterized using liquid chromatography coupled with ion trap/time-of-flight mass spectrometry. This research enhances understanding of the drug's purity and composition (Yu Xu, Dandan Wang, Lan Tang, Jian Wang, 2018).

Drug Penetration and Tissue Concentration

Stability and Compatibility

  • Stability with Intravenous Fluid : Research on the stability of this compound in various intravenous infusion solutions was conducted in 2007. This study is crucial for understanding its stability and compatibility in clinical settings (Guo Zong-hua, 2007).

  • Synthesis of New Related Substance : A 2013 study focused on the synthesis and structural identification of a new related substance of Cefminox, contributing to the understanding of its chemical composition and potential impurities (T. Hua, 2013).

Drug Interaction and Clinical Application

  • Pharmacological Properties : A 1990 study described the potent in vivo efficacy and bactericidal action of Cefminox, which is particularly significant against Gram-negative and anaerobic bacteria (S. Watanabe, S. Omoto, 1990).

  • Clinical Use in Obstetrics and Gynecology : In 1985, Cefminox was used in various obstetrical and gynecological infections. The study found it effective, particularly against E. coli infections, without noticeable side effects (M. Tateno, C. Maruyama, 1985).

将来の方向性

Cefminox sodium has potential therapeutic efficacy against conditions like hypoxia-induced pulmonary hypertension . It also shows promise in the treatment of nonalcoholic fatty liver disease (NAFLD) . More research is needed to fully understand its potential applications .

生化学分析

Biochemical Properties

Cefminox Sodium exhibits a broad spectrum of antibacterial activity . It interacts with various enzymes and proteins, particularly the β-lactamase enzymes, showing high stability . It also has a strong affinity for penicillin-binding proteins, which are the usual targets of β-lactam antibiotics .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits the synthesis of bacterial cell walls, leading to bacterial lysis . It also shows a strong bactericidal effect in a short time, even at concentrations lower than the minimum inhibitory concentration .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the synthesis of bacterial cell walls. It has a strong affinity for penicillin-binding proteins, which play a crucial role in cell wall biosynthesis . By binding to these proteins, this compound inhibits the formation of peptidoglycan, a major component of the bacterial cell wall .

Temporal Effects in Laboratory Settings

This compound shows a dose-dependent effect in adults with normal kidney function, with an average plasma elimination half-life of about 2.5 hours . It reaches therapeutic concentrations in sputum, peritoneal fluid, endometrium, ovaries, and fallopian tubes . No active metabolites of this compound have been observed in the human body .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have no effect on the reproductive ability of rats or the development and reproductive ability of rat offspring when injected at doses of 200-1600 mg/kg/day .

Metabolic Pathways

This compound is primarily excreted by the kidneys in its original form, with about 90% excreted in the urine within 12 hours . The half-life can be extended in patients with varying degrees of renal impairment .

Transport and Distribution

This compound is widely distributed in the body after administration, with higher concentrations in bile, peritoneal fluid, and endometrium . It is primarily excreted by the kidneys in its original form .

Subcellular Localization

The subcellular localization of this compound is not specifically mentioned in the sources. Given its mechanism of action, it is likely to be localized in the periplasmic space where it can interact with penicillin-binding proteins involved in cell wall synthesis .

特性

IUPAC Name

sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8-,14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIDXLKJYJVQOE-YNJMIPHHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N7NaO7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75498-96-3, 92636-39-0
Record name Cefminox sodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075498963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1- methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct- 2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefminox sodium
Reactant of Route 2
Reactant of Route 2
Cefminox sodium
Reactant of Route 3
Reactant of Route 3
Cefminox sodium
Reactant of Route 4
Reactant of Route 4
Cefminox sodium
Reactant of Route 5
Cefminox sodium
Reactant of Route 6
Reactant of Route 6
Cefminox sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。